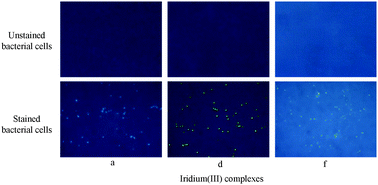‘Aggregation induced phosphorescence’ active iridium(iii) complexes for integrated sensing and inhibition of bacterial growth in aqueous solution
RSC Advances Pub Date: 2015-07-08 DOI: 10.1039/C5RA10161A
Abstract
The present study attempts to develop a sensitive method to utilize ‘aggregation induced phosphorescence (AIP)’ active iridium(III) complexes as potential agents for “integrated” sensing and inhibition of bacterial growth in aqueous systems. The utilization of iridium(III) complexes for microbial detection in bodies of water has been demonstrated using Escherichia coli (E. coli) as a representative bacterial strain. The tested iridium(III) complexes also exhibited antibacterial properties against representative Gram positive and Gram negative bacterial strains with minimum inhibitory concentration (MIC) values of 4 and 8 μg mL−1, respectively. Microscopic observations indicated that these complexes could penetrate into the bacterial cells and result in subsequent cell death. Preliminary mechanistic studies showed that the DNA binding ability of the iridium(III) complexes is responsible for their antibacterial properties. The observed “dual” role in detection as well as inhibition of bacterial growth makes this study highly promising and encouraging for the exploration of the applicability of other less expensive metal complexes for monitoring and controlling the bacterial levels in drinking and sea water systems at a commercial level.

Recommended Literature
- [1] A new peak recognition algorithm for detection of ultra-small nano-particles by single particle ICP-MS using rapid time resolved data acquisition on a sector-field mass spectrometer†
- [2] Surface modification of poly(dimethylsiloxane) with a covalent antithrombin–heparin complex for the prevention of thrombosis: use of polydopamine as bonding agent
- [3] Water droplet behavior in between hydrophilic and hydrophobic surfaces and dust mitigation†
- [4] Influence of the substituent on the phosphine ligand in novel rhenium(i) aldehydes. Synthesis, computational studies and first insights into the antiproliferative activity†
- [5] Anodic oxide films. Part 6.—Application of Dewald's theory to niobium
- [6] Magnetic field-assisted fabrication of quasi-bilayered, multi-responsive and patternable actuators†
- [7] Fly ash supported Pd–Ag bimetallic nanoparticles exhibiting a synergistic catalytic effect for the reduction of nitrophenol†
- [8] Inside front cover
- [9] One-step synthesis and luminescence properties of tetragonal double tungstates nanocrystals†
- [10] Redox-triggered intracellular dePEGylation based on diselenide-linked polycations for DNA delivery†










